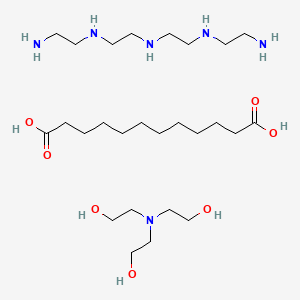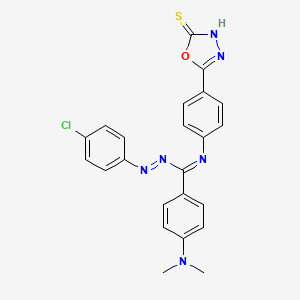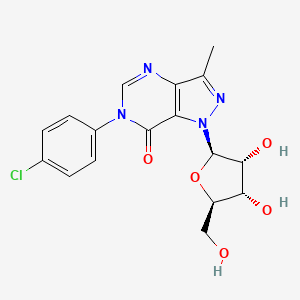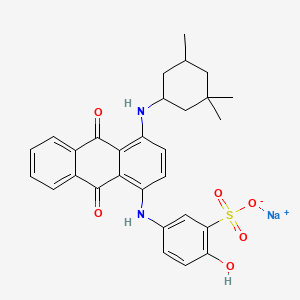
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-hydroxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of more complex sulfonates, while reduction may yield simpler aromatic compounds.
Scientific Research Applications
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme interactions and cellular processes.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- SODIUM 3,4-DIHYDROXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACENE-2-SULFINATE
- SODIUM 1-AMINO-4-({3-[(2-HYDROXYETHYL)SULFAMOYL]-4,5-DIMETHYLPHENYL}AMINO)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONATE
Uniqueness
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its stability and versatility make it valuable in various research and industrial applications.
Properties
CAS No. |
79135-78-7 |
|---|---|
Molecular Formula |
C29H29N2NaO6S |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C29H30N2O6S.Na/c1-16-12-18(15-29(2,3)14-16)31-22-10-9-21(30-17-8-11-23(32)24(13-17)38(35,36)37)25-26(22)28(34)20-7-5-4-6-19(20)27(25)33;/h4-11,13,16,18,30-32H,12,14-15H2,1-3H3,(H,35,36,37);/q;+1/p-1 |
InChI Key |
ARPHWTDLOMEVJX-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)O)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


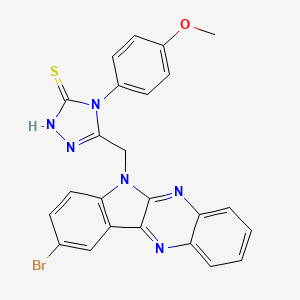
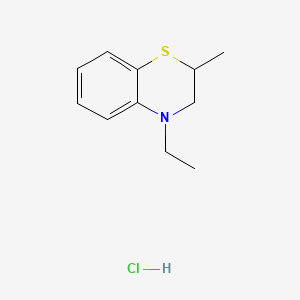
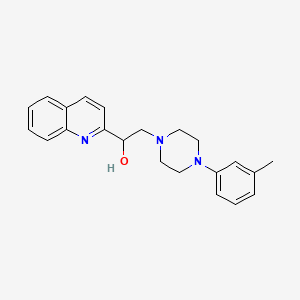
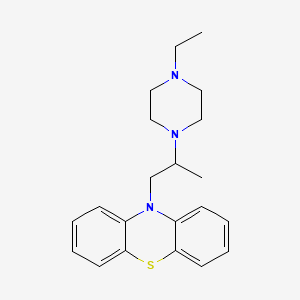
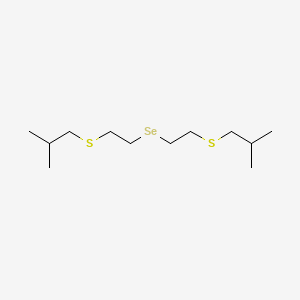

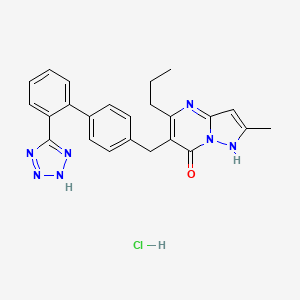
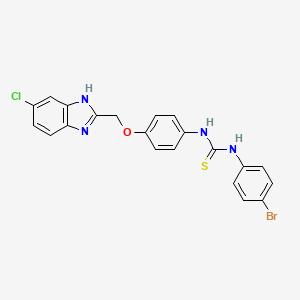
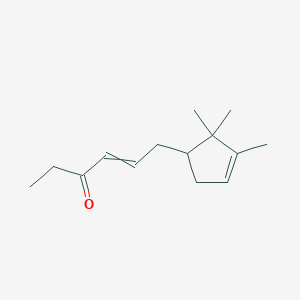
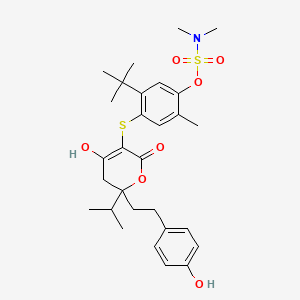
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)
